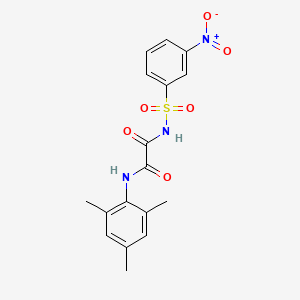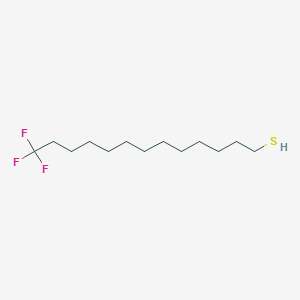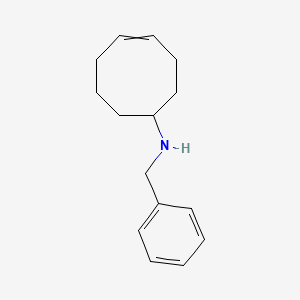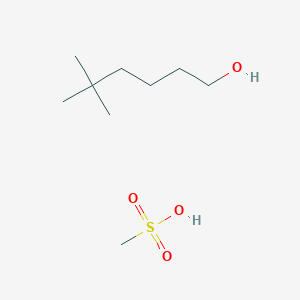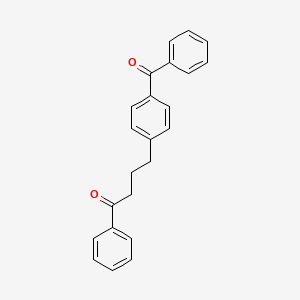
4-(4-Benzoylphenyl)-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzoylphenyl)-1-phenylbutan-1-one is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry as intermediates in the synthesis of various chemical compounds. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, making it a valuable molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)-1-phenylbutan-1-one typically involves the reaction of 4-benzoylphenyl methacrylate with appropriate reagents. One common method is the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This reaction yields the desired product with high purity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as dispersion polymerization .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzoylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-(4-Benzoylphenyl)-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of photoreactive materials and as a photoinitiator in photochemistry.
Mecanismo De Acción
The mechanism of action of 4-(4-Benzoylphenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as resuscitation promoting factors (Rpfs), which are involved in bacterial cell division . This inhibition can lead to the disruption of bacterial growth and proliferation, making it a potential candidate for antibacterial therapies.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A simpler structure with similar photoreactive properties.
4-Benzoylbiphenyl: Another benzophenone derivative with applications in photochemistry.
N-(4-Benzoylphenyl)acrylamide: Used in the synthesis of photoreactive nanoparticles.
Uniqueness
4-(4-Benzoylphenyl)-1-phenylbutan-1-one stands out due to its unique structure, which combines the properties of benzophenone with additional functional groups. This makes it a versatile compound with a wide range of applications in various fields of research and industry.
Propiedades
Número CAS |
143859-51-2 |
|---|---|
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-(4-benzoylphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C23H20O2/c24-22(19-9-3-1-4-10-19)13-7-8-18-14-16-21(17-15-18)23(25)20-11-5-2-6-12-20/h1-6,9-12,14-17H,7-8,13H2 |
Clave InChI |
PSLCWRSLQRWEOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


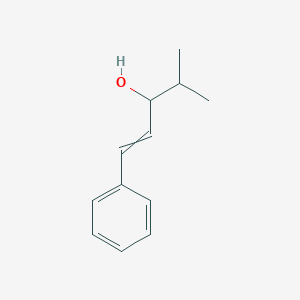
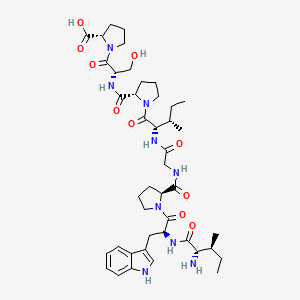
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
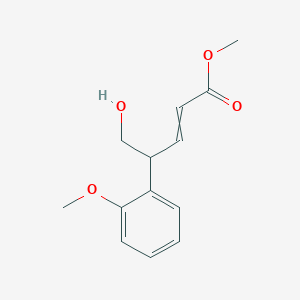
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
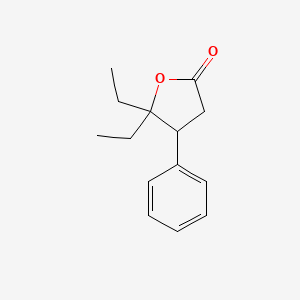
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
